

Comprehensive Technical Guide: Spectroscopic Characterization of 3-(3,5-Difluorophenyl)-1H-pyrazole

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Compound of Interest

Compound Name: 3-(3,5-Difluorophenyl)-1H-pyrazole

CAS No.: 154258-58-9

Cat. No.: B2532717

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Executive Summary & Molecular Architecture

Target Compound: **3-(3,5-Difluorophenyl)-1H-pyrazole** CAS Registry Number: 1245772-35-9
(and related isomers) Molecular Formula: C

H

F

N

Exact Mass: 180.050

The **3-(3,5-difluorophenyl)-1H-pyrazole** scaffold is a critical pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors (e.g., p38 MAP kinase, BRAF) and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural significance lies in the 3,5-difluoro substitution pattern, which enhances metabolic stability by blocking the metabolically labile para-position while modulating the lipophilicity and electronic properties of the phenyl ring without introducing significant steric bulk.

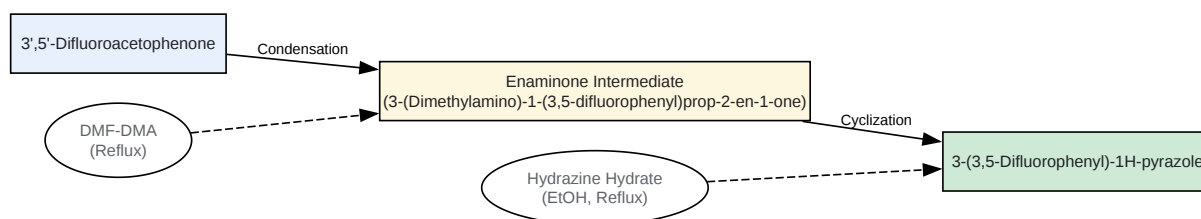
This guide provides an in-depth analysis of the spectroscopic signatures of this compound, focusing on the nuances of tautomeric equilibrium,

F-NMR coupling patterns, and fragmentation mechanisms.

Synthesis & Isolation Context

Understanding the synthetic origin is vital for interpreting spectroscopic impurities. The most robust route involves the cyclization of enaminones with hydrazine.

Synthesis Workflow (DOT Diagram)



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Figure 1: Standard synthetic pathway via enaminone intermediate. Impurities often include unreacted acetophenone or the open-chain enaminone if cyclization is incomplete.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of **3-(3,5-difluorophenyl)-1H-pyrazole** is dominated by two phenomena: annular tautomerism and

F-

H coupling.

Tautomeric Equilibrium

In solution, 3-substituted pyrazoles exist in dynamic equilibrium with their 5-substituted tautomers.

- Solvent Effect: In DMSO-

, the exchange is often slow enough to broaden signals or show distinct species. In CDCl₃

, rapid exchange typically yields averaged signals.

- Diagnostic Signal: The pyrazole N-H proton is often very broad (13.0–13.5 ppm) or invisible due to exchange.

H NMR Data Analysis (400 MHz, DMSO-

Position	(ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
NH	13.0–13.6	br s	-	Pyrazole N-H (Exchangeable). Highly dependent on concentration/temperature.
H-5 (Py)	7.82	d		Adjacent to NH/N. Deshielded.
H-2', H-6'	7.60–7.65	m (d)		Ortho to pyrazole, flanked by F. Complex coupling.
H-4'	7.20–7.25	tt	,	Para to pyrazole. Triplet of triplets due to coupling with 2 Fs and 2 Hs.
H-4 (Py)	6.85	d		Pyrazole C4-H. Shielded relative to H-5.

C NMR Data Analysis (100 MHz, DMSO-

)
The carbon spectrum is characterized by C-F coupling, resulting in doublets and triplets.

- C-F (C-3', C-5'):

ppm (dd,

Hz,

Hz).

- C-4' (C-H):

ppm (t,

Hz). Diagnostic triplet.

- C-1' (Quaternary):

ppm (t,

Hz).

- Pyrazole C-3:

ppm (Broad due to tautomerism).

- Pyrazole C-4:

ppm.

F NMR (376 MHz, DMSO-

-)
- Shift:

to

ppm.

- Pattern: Triplet or multiplet (coupling to H-4' and H-2'/6').
- Utility: This is the cleanest method to assess purity, as the baseline is usually free of organic solvent peaks.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or APCI.

- Positive Mode (ESI+):
 - [M+H]
:
181.06 (Base Peak).
 - [M+Na]
:
203.05.
 - Dimer [2M+H]
:
361.12 (Common at high concentrations).
- Fragmentation Pattern:
 - Loss of N

(28 Da) is rare in soft ionization but possible in EI.
 - Loss of HF (20 Da) may occur under high collision energy.

Infrared Spectroscopy (FT-IR)

- : 3100–3400 cm
(Broad band, H-bonded).
- : 1580–1600 cm
(Pyrazole ring stretch).[1]
- : 1100–1250 cm
(Strong, characteristic aryl fluoride bands).

Experimental Protocols

Protocol: NMR Sample Preparation for Tautomer Resolution

Objective: To minimize line broadening caused by rapid proton exchange.

- Solvent Choice: Use DMSO-
(dried over molecular sieves) rather than CDCl₃.
. DMSO hydrogen bonds with the NH, slowing the exchange rate.
- Concentration: Prepare a concentrated sample (
10–15 mg in 0.6 mL).
- Temperature: If signals are still broad, lower the probe temperature to 280 K to freeze out the tautomers, or raise to 330 K to coalesce them into sharp averages.

Protocol: LC-MS Purity Check

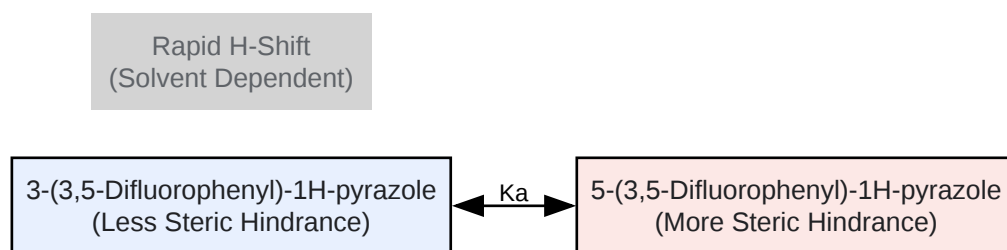
Objective: Validate sample integrity before biological assay.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm).
- Mobile Phase:

- A: Water + 0.1% Formic Acid.
- B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide/backbone).
- Acceptance Criteria: Single peak >95% area integration; [M+H]
= 181.1 confirmed at the apex.

Tautomeric Logic & Structural Dynamics

The pyrazole ring's ability to shift the proton between N1 and N2 creates distinct chemical environments.



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Figure 2: The 3-substituted isomer (Tautomer A) is generally thermodynamically favored in solution due to reduced steric clash between the phenyl ring and the N-H group, but the equilibrium is sensitive to hydrogen bond acceptors in the solvent.

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